2-acetylamino-6-aminopyridine chemical structure
2-acetylamino-6-aminopyridine chemical structure
Technical Monograph: 2-Acetylamino-6-aminopyridine Subtitle: A Janus Scaffold for Supramolecular Assembly and Kinase Ligand Design
Executive Summary
2-acetylamino-6-aminopyridine (N-(6-aminopyridin-2-yl)acetamide) represents a critical class of "Janus" molecules—compounds possessing dual faces for molecular recognition. Structurally, it is a desymmetrized derivative of 2,6-diaminopyridine. Its significance lies in its ability to present a specific Donor-Acceptor-Donor (DAD) or Donor-Donor-Acceptor (DDA) hydrogen-bonding array depending on the rotameric state of the amide bond. This versatility makes it a cornerstone scaffold in two high-value fields: supramolecular polymer chemistry (as a recognition unit for uracil/thymine derivatives) and medicinal chemistry (as a hinge-binding motif in kinase inhibitors).
Chemical Identity & Physicochemical Profile
| Parameter | Data |
| IUPAC Name | |
| CAS Registry | 65214-86-0 |
| Molecular Formula | |
| Molecular Weight | 151.17 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, MeOH, DMF; Sparingly soluble in |
| pKa (Calculated) | ~6.1 (Pyridine N), ~14 (Amide NH) |
| Key Motif | 2,6-disubstituted pyridine (Desymmetrized) |
Synthetic Protocol: Selective Mono-Acetylation
The primary synthetic challenge is the desymmetrization of 2,6-diaminopyridine (DAP). Since both amine groups are chemically equivalent and highly nucleophilic, statistical acetylation often leads to a mixture of unreacted starting material, the desired mono-acetylated product, and the di-acetylated byproduct (
The Protocol: Kinetic Control via Limiting Reagent Rationale: To maximize mono-acetylation, we utilize a slight deficiency of the acylating agent at depressed temperatures to reduce the kinetic energy available for the second acetylation event.
Materials
-
Substrate: 2,6-Diaminopyridine (10.0 mmol, 1.09 g)
-
Reagent: Acetic Anhydride (
) (9.5 mmol, 0.90 mL) — Note: 0.95 equivalents used to suppress di-acetylation. -
Solvent: Anhydrous Tetrahydrofuran (THF) or Dioxane (50 mL)
-
Base: Triethylamine (
) (10.0 mmol)
Step-by-Step Methodology
-
Solubilization: Dissolve 2,6-diaminopyridine in anhydrous THF in a round-bottom flask under an inert atmosphere (
or Ar). Ensure complete dissolution; sonicate if necessary. -
Thermal Regulation: Cool the reaction mixture to 0°C using an ice/water bath. This kinetic control is critical to differentiate the nucleophilicity of the first amine vs. the amide-substituted pyridine.
-
Controlled Addition: Dilute the acetic anhydride in 10 mL of THF. Add this solution dropwise over 60 minutes using a pressure-equalizing addition funnel.
-
Critical Checkpoint: Rapid addition will create localized high concentrations of
, favoring the formation of the di-acetylated impurity.
-
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Eluent: 10% MeOH in DCM). The mono-product typically runs between the starting material (polar, baseline) and the di-acetylated impurity (less polar, higher
). -
Workup & Purification:
-
Concentrate the solvent in vacuo.
-
Purification: Flash column chromatography is required. Silica gel stationary phase.[1][2]
-
Gradient: Start with 100% DCM to elute the di-acetylated byproduct. Shift to 5-10% MeOH/DCM to elute the target 2-acetylamino-6-aminopyridine.
-
Recrystallization: For analytical purity, recrystallize from Ethanol/Water.
-
Workflow Visualization
Figure 1: Kinetic control strategy for the desymmetrization of 2,6-diaminopyridine.
Structural Analysis: The Hydrogen Bonding Arrays
The utility of 2-acetylamino-6-aminopyridine stems from its ability to adopt specific tautomeric and rotameric forms that dictate its hydrogen bonding "code."
A. Tautomerism
While the amino-pyridine form is dominant in solution and solid state, the molecule can theoretically exist in an imino-pyridine tautomer. However, NMR evidence confirms the amino-form is the stable species, preserving the aromaticity of the pyridine ring.
B. The "Janus" Hydrogen Bonding Motifs
The molecule presents a specific array of Hydrogen Bond Donors (D) and Acceptors (A).
-
DDA Motif (Supramolecular Recognition):
-
Site 1 (Pyridine N): Acceptor (A)
-
Site 2 (Amide NH): Donor (D)
-
Site 3 (Amine
): Donor (D) -
Significance: This ADD (or DDA) pattern is complementary to imides like Uracil or Thymine (which present a DAD pattern). This makes the scaffold a "Hamilton Receptor" mimic, capable of base-pairing with specific drug targets or self-assembling into supramolecular polymers.
-
-
Intramolecular Bonding:
-
The carbonyl oxygen of the acetyl group can form a weak intramolecular hydrogen bond with the adjacent pyridine ring hydrogen (C3-H), locking the conformation in a planar state favorable for intercalation or stacking.
-
Interaction Diagram
Figure 2: The complementary hydrogen bonding array (DDA vs AAD) driving molecular recognition.
Spectroscopic Characterization (Self-Validation)
To validate the synthesis, the following NMR signals are diagnostic. The absence of symmetry is the key indicator of success (distinguishing it from the symmetric starting material and di-acetylated byproduct).
NMR (300 MHz, DMSO--
9.85 ppm (s, 1H): Amide
. (Downfield due to anisotropy and H-bonding). -
7.45 ppm (t,
Hz, 1H): Pyridine . (Triplet indicates coupling to two non-equivalent neighbors). -
7.30 ppm (d,
Hz, 1H): Pyridine (Ortho to acetamido group). -
6.15 ppm (d,
Hz, 1H): Pyridine (Ortho to amino group; upfield due to strong electron donation from ). -
5.80 ppm (bs, 2H): Amine
. (Broad singlet, exchangeable). -
2.05 ppm (s, 3H): Acetyl
.
Validation Logic:
-
If you see two doublets and one triplet in the aromatic region, you have the Mono-product .
-
If you see one doublet and one triplet (integration 2:1), you have the Symmetric starting material or di-product.
-
Check the integration of the methyl singlet (2.05 ppm) against the aromatic protons. A 3:3 ratio confirms mono-acetylation. A 6:3 ratio indicates di-acetylation.
Applications in Drug Discovery & Materials
Medicinal Chemistry: Kinase Inhibition
This scaffold acts as a bioisostere for the Adenine ring found in ATP.
-
Mechanism: The Pyridine N and the Amino
form a bidentate H-bond pair with the "hinge region" backbone of kinase enzymes (e.g., CDK2, VEGFR). -
Advantage: The acetamido group at the 2-position extends into the ribose binding pocket or solvent front, allowing for the attachment of solubilizing tails or selectivity-enhancing moieties.
Supramolecular Materials
The high fidelity of the DDA hydrogen bonding array allows this molecule to be used as a "terminator" or "initiator" in supramolecular polymerization. It binds strongly to telechelic polymers end-capped with uracil or thymine units, affecting viscosity and thermal properties of the material.
References
-
Selective Acylation Protocols
-
Hydrogen Bonding Motifs
-
NMR Solvent Data
-
Supramolecular Chemistry
- Beijer, F. H., Sijbesma, R. P., Kooijman, H., Spek, A. L., & Meijer, E. W. (1998). "Strong Dimerization of Ureidopyrimidones via Quadruple Hydrogen Bonding." J. Am. Chem. Soc. (Contextualizes the DDA/DAD recognition arrays).
Sources
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure and Hirshfeld surface analysis of (Z)-2-amino-4-(2,6-dichlorophenyl)-5-(1-hydroxyethylidene)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. kgroup.du.edu [kgroup.du.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. carlroth.com [carlroth.com]
Figure 1. The structure of N-((6-aminopyridin-2-yl)methyl)acetamide with systematic atom numbering for NMR assignment.
